Methyl (5-(tert-butyl)-1H-pyrazol-3-yl)carbamate
Overview
Description
Methyl (5-(tert-butyl)-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(tert-butyl)-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-tert-butyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the carbamate by reaction with methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-(tert-butyl)-1H-pyrazol-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl (5-(tert-butyl)-1H-pyrazol-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl (5-(tert-butyl)-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
Methyl (5-(tert-butyl)-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87844-66-4 |
---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl N-(5-tert-butyl-1H-pyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(12-11-6)10-8(13)14-4/h5H,1-4H3,(H2,10,11,12,13) |
InChI Key |
GEVWNUOXPSZFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)NC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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